molecular formula C16H14O3 B14649404 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one CAS No. 51181-21-6

1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14649404
CAS No.: 51181-21-6
M. Wt: 254.28 g/mol
InChI Key: VLEOOBKBMSIDKF-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes both phenolic and methoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. . This method yields the compound with a moderate yield of around 27%.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the synthetic routes used in laboratory settings. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: The phenolic and methoxy groups allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as Na+/K+ ATPase, which plays a crucial role in cellular functions . The compound’s phenolic and methoxy groups allow it to interact with various biomolecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one is unique due to its combination of phenolic, methoxy, and phenylprop-2-en-1-one groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51181-21-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(4-hydroxy-2-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-16-11-13(17)8-9-14(16)15(18)10-7-12-5-3-2-4-6-12/h2-11,17H,1H3

InChI Key

VLEOOBKBMSIDKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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